molecular formula C24H23ClFN3OS2 B2819710 N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-fluorobenzamide hydrochloride CAS No. 1163144-94-2

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-fluorobenzamide hydrochloride

Cat. No. B2819710
M. Wt: 488.04
InChI Key: JFEXXKWRWICCQN-UHFFFAOYSA-N
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Description

This compound is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent inhibition against M. tuberculosis .


Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been studied using various techniques . The benzothiazole and chromene ring systems are almost coplanar, with their planes parallel to (110); the toluene ring system is rotated by ca 40 out of the chromene plane .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined using various techniques . For example, the yield, melting point, and IR max can be determined .

Scientific Research Applications

Antimicrobial Activity

N-(benzo[d]thiazol-2-yl)-substituted compounds have shown promising results in antimicrobial studies. For instance, compounds with similar structures were evaluated for their antimicrobial activity, showing good to moderate activity against selected bacterial and fungal strains (Anuse et al., 2019).

Cancer Research

Compounds with a similar structure to N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-fluorobenzamide hydrochloride have been investigated for their potential in cancer treatment. For example, some derivatives have shown anti-lung cancer activity (Hammam et al., 2005). Additionally, compounds with benzothiazole and pyrimidine moieties have exhibited anti-cancer activity through inducing cell cycle arrest and apoptosis (Kumbhare et al., 2014).

Imaging Applications

Derivatives of benzothiazole, such as the compound under discussion, have been explored for their use in imaging, particularly in positron emission tomography (PET) for brain imaging (Fujinaga et al., 2012).

Crop Protection

Benzothiazole derivatives have also been utilized in crop protection. These compounds are found in several commercial agrochemical products due to their effectiveness in managing pests and diseases in crops (Maienfisch & Edmunds, 2017).

Neurodegenerative Diseases

Compounds containing thiazoline and benzamide moieties, similar to the compound , have been studied for potential treatments of neurodegenerative diseases, showing promising anticholinesterase and antiradical activities (Makhaeva et al., 2017).

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-fluorobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3OS2.ClH/c1-14(2)28-12-11-17-20(13-28)31-24(27-22(29)15-7-9-16(25)10-8-15)21(17)23-26-18-5-3-4-6-19(18)30-23;/h3-10,14H,11-13H2,1-2H3,(H,27,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFEXXKWRWICCQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClFN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-fluorobenzamide hydrochloride

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